NBI-27914 Binding Affinity vs. Antalarmin, CP-154526, and NBI-30775: Head-to-Head Ki Comparison
NBI-27914 exhibits a CRF1 receptor binding affinity of Ki = 1.7 nM [1]. In cross-study comparison, this places NBI-27914 as an intermediate potency compound among first-generation CRF1 antagonists: Antalarmin displays higher affinity (Ki = 1.0 nM) [2]; CP-154526 is less potent (Ki = 2.7 nM) [3]; and NBI-30775/R121919 shows comparable but variable potency (Ki range 2–5 nM) [4]. The 1.7 nM affinity of NBI-27914 is derived from competitive radioligand binding assays using [125I]-Tyr0-oCRF on human recombinant CRF1 receptors expressed in CHO cells.
| Evidence Dimension | CRF1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 1.7 nM |
| Comparator Or Baseline | Antalarmin: 1.0 nM; CP-154526: 2.7 nM; NBI-30775: 2–5 nM |
| Quantified Difference | NBI-27914 is 0.6× less potent than Antalarmin, 1.6× more potent than CP-154526, and equipotent to the lower end of NBI-30775 range |
| Conditions | Radioligand binding assay; human recombinant CRF1 receptor; CHO cell membranes |
Why This Matters
Binding affinity dictates the concentration required to achieve target engagement; researchers selecting a CRF1 antagonist must match potency to experimental sensitivity requirements.
- [1] Chen C, Dagnino R Jr, De Souza EB, et al. Design and synthesis of a series of non-peptide high-affinity human corticotropin-releasing factor1 receptor antagonists. J Med Chem. 1996;39(22):4358-4360. View Source
- [2] Webster EL, Lewis DB, Torpy DJ, et al. In vivo and in vitro characterization of antalarmin, a nonpeptide corticotropin-releasing hormone (CRH) receptor antagonist: suppression of pituitary ACTH release and peripheral inflammation. Endocrinology. 1996;137(12):5747-5750. View Source
- [3] Schulz DW, Mansbach RS, Sprouse J, et al. CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors. Proc Natl Acad Sci U S A. 1996;93(19):10477-10482. View Source
- [4] Gilligan PJ, Baldauf C, Cocuzza A, et al. The discovery of 4-(3-pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)-pyrazolo-[1,5-a]-pyrimidine: a corticotropin-releasing factor (hCRF1) antagonist. Bioorg Med Chem. 2000;8(1):181-189. View Source
